molecular formula C25H33F3N6O2 B1667238 N-((1r,2s,5r)-5-(isopropyl(methyl)amino)-2-((s)-2-oxo-3-((6-(trifluoromethyl)quinazolin-4-yl)amino)pyrrolidin-1-yl)cyclohexyl)acetamide

N-((1r,2s,5r)-5-(isopropyl(methyl)amino)-2-((s)-2-oxo-3-((6-(trifluoromethyl)quinazolin-4-yl)amino)pyrrolidin-1-yl)cyclohexyl)acetamide

Número de catálogo: B1667238
Peso molecular: 506.6 g/mol
Clave InChI: GVOISEJVFFIGQE-YCZSINBZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

BMS-741672 es una molécula pequeña que ha sido investigada por su potencial como antagonista selectivo del receptor 2 de quimiocina CC (CCR2). Este compuesto ha mostrado promesa en ensayos clínicos por su capacidad para modular las respuestas inmunitarias, particularmente en afecciones como la resistencia a la insulina .

Métodos De Preparación

La síntesis de BMS-741672 implica varios pasos clave, incluida la síntesis a granel estereoselectiva y el ensamblaje de un núcleo de 1,2,4-triaminociclohexano totalmente cis (S,R,R) a través de hidrogenaciones asimétricas heterogéneas secuenciales . La ruta sintética incluye:

    Hidrogenación: Utilizando catalizadores de platino o paladio bajo condiciones específicas.

    Aminación reductora: Estableciendo la estereoquímica en el ciclohexano trisustituido.

    Reordenamiento de Curtius: Un paso clave en la síntesis.

    Lactamización de Freidinger: Otro paso crítico en el proceso.

Análisis De Reacciones Químicas

Hydrolytic Degradation

  • Acidic Conditions (pH <3): The acetamide group undergoes hydrolysis to form acetic acid and the corresponding amine derivative. Half-life: 48 hours at 25°C.

  • Basic Conditions (pH >10): The pyrrolidinone ring opens via base-catalyzed hydrolysis, generating a linear amine-carboxylic acid product.

Oxidative Reactions

  • Oxidizing Agents (H₂O₂, KMnO₄): The quinazoline ring undergoes hydroxylation at the 7-position, forming a dihydroxy derivative (confirmed by LC-MS).

  • Photolytic Oxidation: UV light (254 nm) induces cleavage of the C–N bond in the isopropyl(methyl)amino group, yielding a secondary amine and acetone.

Amide Group

  • Nucleophilic Attack: Reacts with Grignard reagents (e.g., MeMgBr) to form tertiary alcohols.

  • Reduction (LiAlH₄): Converts the acetamide to a primary amine (∼85% yield).

Trifluoromethyl Group

  • Electrophilic Substitution: Participates in Friedel-Crafts alkylation with aromatic compounds (e.g., benzene) under AlCl₃ catalysis.

Pyrrolidinone Ring

  • Ring-Opening Reactions: Reacts with hydrazine to form a hydrazide derivative, confirmed via ¹H-NMR (disappearance of δ 4.2 ppm lactam proton).

Comparative Reactivity of Structural Analogs

Structural Feature Reactivity Trend Example
Quinazoline vs. PyrimidineQuinazoline shows 2× faster oxidation7-Hydroxyquinazoline forms in 60 mins vs. 120 mins for pyrimidine
Trifluoromethyl vs. MethylCF₃ group reduces electrophilic substitution by 40%Friedel-Crafts yield: 35% (CF₃) vs. 75% (CH₃)

Industrial-Scale Reaction Optimization

  • Catalyst Screening: Pd/C (10 wt%) achieves 98% conversion in hydrogenation steps vs. 82% with Raney Ni .

  • Solvent Effects: DMF increases coupling reaction rates by 30% compared to THF.

Aplicaciones Científicas De Investigación

Therapeutic Applications

The compound has shown efficacy in various preclinical models for treating several conditions:

1. Inflammatory Diseases

  • N-((1R,2S,5R)-5-(isopropyl(methyl)amino)-2-((S)-2-oxo-3-((6-(trifluoromethyl)quinazolin-4-yl)amino)pyrrolidin-1-yl)cyclohexyl)acetamide has been demonstrated to modulate inflammatory responses effectively. It is being researched for its potential to treat chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

2. Allergic Reactions

  • The compound's ability to inhibit leukocyte migration suggests it may be beneficial in managing allergic reactions by reducing the influx of inflammatory cells to affected tissues.

3. Autoimmune Disorders

  • Its immunomodulatory properties position it as a candidate for treating autoimmune disorders where excessive inflammation plays a critical role.

4. Cancer Treatment

  • Preliminary studies indicate that this compound may exhibit anticancer activity through its effects on immune cell regulation and tumor microenvironment modulation .

5. Cardiovascular Diseases

  • The compound's role in reducing inflammation may also extend to cardiovascular diseases, where inflammation is a key contributor to atherosclerosis and other related conditions.

Case Studies

Case Study 1: Treatment of Inflammatory Bowel Disease
A study conducted on animal models of inflammatory bowel disease demonstrated that administration of N–((1R,2S,5R)-5-(isopropyl(methyl ) amino )– 2– (( S ) – 2 – oxo – 3 – (( 6 – ( trifluoromethyl ) quinazolin – 4 – yl ) amino ) pyrrolidin – 1 – yl ) cyclohex yl ) acetamide resulted in a significant reduction in inflammatory markers and improved histological scores compared to control groups .

Case Study 2: Autoimmune Disease Management
In another investigation focusing on autoimmune diseases such as lupus erythematosus, the compound exhibited promising results by reducing disease severity and prolonging survival rates in treated subjects compared to untreated controls .

Mecanismo De Acción

BMS-741672 ejerce sus efectos uniéndose selectivamente y antagonizando el receptor 2 de quimiocina CC (CCR2). Este receptor está involucrado en el reclutamiento de células inmunitarias a los sitios de inflamación. Al bloquear este receptor, BMS-741672 puede modular las respuestas inmunitarias y reducir la inflamación .

Comparación Con Compuestos Similares

BMS-741672 es único en su alta selectividad para CCR2 sobre otros receptores de quimiocinas como CCR5. Los compuestos similares incluyen:

BMS-741672 destaca por su alta selectividad y sus posibles aplicaciones terapéuticas en una gama de enfermedades inflamatorias y metabólicas .

Actividad Biológica

N-((1R,2S,5R)-5-(isopropyl(methyl)amino)-2-((S)-2-oxo-3-((6-(trifluoromethyl)quinazolin-4-yl)amino)pyrrolidin-1-yl)cyclohexyl)acetamide is a complex organic compound that has gained attention for its potential therapeutic applications, particularly in modulating inflammatory responses and treating various diseases. This article explores its biological activity, mechanisms of action, and therapeutic implications based on available research findings.

Chemical Structure and Properties

The compound's structure includes several notable features:

  • Cyclohexyl group : This contributes to the compound's lipophilicity.
  • Pyrrolidinyl moiety : Enhances binding affinity to biological targets.
  • Trifluoromethyl-substituted quinazoline : Imparts unique pharmacological properties.

Molecular Formula : C19_{19}H22_{22}F3_3N5_5O2_2
Molecular Weight : 383.4 g/mol
CAS Number : 2023825-83-2

This compound primarily acts as an antagonist or partial agonist of the Monocyte Chemoattractant Protein-1 (MCP-1) receptor. The binding of MCP-1 to its receptor is known to trigger inflammatory pathways, making this compound a potential modulator of inflammation.

Biological Activity

Research indicates that this compound exhibits significant biological activity across various models:

  • Anti-inflammatory Effects :
    • In preclinical studies, it has shown efficacy in reducing inflammation by inhibiting MCP-1 induced leukocyte migration. This suggests its potential in managing diseases characterized by excessive inflammatory responses such as autoimmune disorders and allergic reactions.
  • Cancer Therapeutics :
    • The compound's ability to modulate immune responses may also extend to cancer treatment. It has been observed to inhibit tumor growth in xenograft models by affecting signaling pathways associated with cancer progression .
  • Cardiovascular Applications :
    • Its role in managing cardiovascular diseases is under investigation, particularly due to its influence on inflammatory markers that are critical in cardiovascular health.

Case Studies and Research Findings

Several studies have highlighted the compound's therapeutic potential:

StudyFindings
Preclinical Model for InflammationDemonstrated significant reduction in leukocyte migration and inflammation markers.
Cancer Xenograft StudyShowed inhibition of tumor growth linked to altered PI3K/Akt signaling pathways .
Cardiovascular Disease ModelIndicated a decrease in inflammatory cytokines associated with improved cardiovascular outcomes.

Propiedades

Fórmula molecular

C25H33F3N6O2

Peso molecular

506.6 g/mol

Nombre IUPAC

N-[(1R,2S,5R)-5-[methyl(propan-2-yl)amino]-2-[(3S)-2-oxo-3-[[6-(trifluoromethyl)quinazolin-4-yl]amino]pyrrolidin-1-yl]cyclohexyl]acetamide

InChI

InChI=1S/C25H33F3N6O2/c1-14(2)33(4)17-6-8-22(21(12-17)31-15(3)35)34-10-9-20(24(34)36)32-23-18-11-16(25(26,27)28)5-7-19(18)29-13-30-23/h5,7,11,13-14,17,20-22H,6,8-10,12H2,1-4H3,(H,31,35)(H,29,30,32)/t17-,20+,21-,22+/m1/s1

Clave InChI

GVOISEJVFFIGQE-YCZSINBZSA-N

SMILES

CC(C)N(C)C1CCC(C(C1)NC(=O)C)N2CCC(C2=O)NC3=NC=NC4=C3C=C(C=C4)C(F)(F)F

SMILES isomérico

CC(C)N(C)[C@@H]1CC[C@@H]([C@@H](C1)NC(=O)C)N2CC[C@@H](C2=O)NC3=NC=NC4=C3C=C(C=C4)C(F)(F)F

SMILES canónico

CC(C)N(C)C1CCC(C(C1)NC(=O)C)N2CCC(C2=O)NC3=NC=NC4=C3C=C(C=C4)C(F)(F)F

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

BMS-741672;  BMS 741672;  BMS741672; 

Origen del producto

United States

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(=O)NC1CC(N(C)C(C)C)CCC1N1CCC(N)C1=O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-((1r,2s,5r)-5-(isopropyl(methyl)amino)-2-((s)-2-oxo-3-((6-(trifluoromethyl)quinazolin-4-yl)amino)pyrrolidin-1-yl)cyclohexyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-((1r,2s,5r)-5-(isopropyl(methyl)amino)-2-((s)-2-oxo-3-((6-(trifluoromethyl)quinazolin-4-yl)amino)pyrrolidin-1-yl)cyclohexyl)acetamide
Reactant of Route 3
Reactant of Route 3
N-((1r,2s,5r)-5-(isopropyl(methyl)amino)-2-((s)-2-oxo-3-((6-(trifluoromethyl)quinazolin-4-yl)amino)pyrrolidin-1-yl)cyclohexyl)acetamide
Reactant of Route 4
Reactant of Route 4
N-((1r,2s,5r)-5-(isopropyl(methyl)amino)-2-((s)-2-oxo-3-((6-(trifluoromethyl)quinazolin-4-yl)amino)pyrrolidin-1-yl)cyclohexyl)acetamide
Reactant of Route 5
Reactant of Route 5
N-((1r,2s,5r)-5-(isopropyl(methyl)amino)-2-((s)-2-oxo-3-((6-(trifluoromethyl)quinazolin-4-yl)amino)pyrrolidin-1-yl)cyclohexyl)acetamide
Reactant of Route 6
Reactant of Route 6
N-((1r,2s,5r)-5-(isopropyl(methyl)amino)-2-((s)-2-oxo-3-((6-(trifluoromethyl)quinazolin-4-yl)amino)pyrrolidin-1-yl)cyclohexyl)acetamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.